Cas no 919784-20-6 (Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)-)
Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
-
- Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)-
- 3-bromo-5-(azetidin-1-ylcarbonyl)pyridine
- azetidin-1-yl-(5-bromopyridin-3-yl)methanone
- A1-31884
- SCHEMBL1964003
- AKOS032993797
- Z102876406
- 3-bromo-5-(azetidin-1-ylcarbonyl)-pyridine
- 3-(azetidine-1-carbonyl)-5-bromopyridine
- 919784-20-6
- DTXSID10649707
- Azetidin-1-yl(5-bromopyridin-3-yl)methanone
- (Azetidin-1-yl)(5-bromopyridin-3-yl)methanone
- GOTLMBNOANDTNT-UHFFFAOYSA-N
-
- Inchi: 1S/C9H9BrN2O/c10-8-4-7(5-11-6-8)9(13)12-2-1-3-12/h4-6H,1-3H2
- InChI Key: GOTLMBNOANDTNT-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1)C(N1CCC1)=O
Computed Properties
- Exact Mass: 239.98983g/mol
- Monoisotopic Mass: 239.98983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 33.2Ų
Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AZ79912-1g |
Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- |
919784-20-6 | 95% | 1g |
$624.00 | 2024-05-20 | |
| A2B Chem LLC | AZ79912-5g |
Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- |
919784-20-6 | 95% | 5g |
$1256.00 | 2024-05-20 |
Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)-
Methanone, 1-azetidinyl(5-bromo-3-pyridinyl) (CAS No. 919784-20-6): A Comprehensive Overview
Methanone, 1-azetidinyl(5-bromo-3-pyridinyl), identified by its CAS number 919784-20-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic ketone derivative combines the structural features of azetidine and pyridine moieties, making it a versatile intermediate in the development of novel therapeutic agents. The presence of both nitrogen-containing rings and a reactive methanone group provides multiple sites for functionalization, enabling the synthesis of complex molecules with potential biological activity.
The compound's structure, characterized by a 1-azetidinyl substituent attached to a 5-bromo-3-pyridinyl backbone, offers unique electronic and steric properties that can be exploited in drug design. Azetidine derivatives are known for their ability to mimic natural amino acid scaffolds, which has led to their exploration as building blocks in peptidomimetic drugs. Meanwhile, the pyridine ring with a bromo substituent at the 5-position enhances its reactivity, making it suitable for further modifications via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional intermediates in the discovery of new drugs. The combination of azetidine and pyridine moieties in Methanone, 1-azetidinyl(5-bromo-3-pyridinyl), has been leveraged in the synthesis of inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating compounds with potential antiviral and anticancer properties. The azetidine ring can interact with biological targets in a manner similar to proline residues, while the pyridine moiety serves as a pharmacophore for further optimization.
In addition to its role as a synthetic intermediate, Methanone, 1-azetidinyl(5-bromo-3-pyridinyl) has been explored in the development of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen-rich environment provided by the azetidine and pyridine rings allows for stable coordination with transition metals, leading to materials with applications in catalysis, gas storage, and separation technologies. These findings underscore the compound's versatility beyond traditional pharmaceutical applications.
The bromo substituent on the pyridine ring is particularly noteworthy for its synthetic utility. It serves as an excellent handle for introducing diverse functional groups through palladium-catalyzed reactions. This feature has been exploited in the construction of libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. The ability to rapidly modify the bromo group allows chemists to fine-tune the properties of their derivatives, optimizing them for specific biological targets.
From a computational chemistry perspective, Methanone, 1-azetidinyl(5-bromo-3-pyridinyl), has been subjected to extensive molecular modeling studies to understand its interactions with biological receptors. These studies have provided insights into how the compound's geometry and electronic distribution influence its binding affinity. The results suggest that subtle modifications around the azetidine and pyridine moieties can significantly impact potency and selectivity, guiding the design of next-generation analogs.
The synthesis of Methanone, 1-azetidinyl(5-bromo-3-pyridinyl), typically involves multi-step organic transformations starting from readily available precursors. Key steps often include nucleophilic substitution reactions to introduce the azetidine ring followed by bromination at the pyridine position. Advances in synthetic methodologies have enabled more efficient routes, reducing reaction times and improving yields. These improvements are crucial for large-scale production and commercialization of derivatives based on this core structure.
The compound's potential applications extend to agrochemicals, where similar heterocyclic structures have shown promise as leads for new pesticides and herbicides. The ability to modulate both the azetidine and pyridine components allows for tailored properties that can enhance efficacy while minimizing environmental impact. Such considerations are increasingly important in modern drug discovery as regulatory pressures push for greener alternatives.
In conclusion, Methanone, 1-azetidinyl(5-bromo-3-pyridinyl) (CAS No. 919784-20-6) represents a valuable building block in pharmaceutical research with broad applications across multiple disciplines. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents, while its reactivity enables diverse synthetic manipulations. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in addressing unmet medical needs through innovative chemical solutions.
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